4-(Chloromethyl)oxazole

Catalog No.
S806293
CAS No.
767628-89-7
M.F
C4H4ClNO
M. Wt
117.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Chloromethyl)oxazole

CAS Number

767628-89-7

Product Name

4-(Chloromethyl)oxazole

IUPAC Name

4-(chloromethyl)-1,3-oxazole

Molecular Formula

C4H4ClNO

Molecular Weight

117.53 g/mol

InChI

InChI=1S/C4H4ClNO/c5-1-4-2-7-3-6-4/h2-3H,1H2

InChI Key

VUCSUGAHPSQTLD-UHFFFAOYSA-N

SMILES

C1=C(N=CO1)CCl

Canonical SMILES

C1=C(N=CO1)CCl
  • Organic synthesis

    The chloromethyl group (-CH2Cl) is a reactive functional group commonly used as a building block in organic synthesis. 4-(Chloromethyl)oxazole could potentially be a precursor for the synthesis of more complex heterocyclic compounds containing the oxazole ring. These heterocycles are found in various natural products and pharmaceuticals [].

  • Bioconjugation

    The chloromethyl group can also be used for attaching 4-(Chloromethyl)oxazole to biomolecules like proteins or nucleic acids. This conjugation strategy could be useful in studies related to drug delivery or the development of probes for biological imaging [].

  • Material science

    Heterocyclic compounds containing the oxazole ring can exhibit interesting properties, such as electrical conductivity or photoluminescence. 4-(Chloromethyl)oxazole could potentially be a component in the development of novel functional materials [].

4-(Chloromethyl)oxazole is a heterocyclic compound characterized by its five-membered ring structure containing nitrogen and oxygen atoms. Its molecular formula is C4_4H4_4ClNO, and it appears as a yellow liquid with a molecular weight of 117.53 g/mol. The compound features a chloromethyl group (-CH2_2Cl) attached to the oxazole ring, which significantly influences its chemical reactivity and biological activity.

Due to limited research, specific safety information on 4-(Chloromethyl)oxazole is unavailable. However, considering the presence of chlorine, it's advisable to handle it with caution, assuming potential irritant and corrosive properties. Similar chloromethyl-containing compounds can be lachrymators (tear gas) and require appropriate personal protective equipment (PPE) when handling [].

, primarily due to its reactive chloromethyl group. It is often involved in:

  • Nucleophilic Substitution Reactions: The chloromethyl group can be replaced by nucleophiles such as amines, leading to the formation of substituted oxazoles .
  • Metal-Catalyzed Reactions: This compound is utilized in metal-catalyzed enantioselective reactions, showcasing its versatility in organic synthesis.
  • Photo-Oxidation: It reacts with singlet oxygen in photochemical studies, contributing to the understanding of its physicochemical properties.

The biological activity of 4-(Chloromethyl)oxazole is notable due to its interaction with various enzymes and proteins. It has been shown to:

  • Inhibit Enzymatic Activity: The compound can form covalent bonds with active sites of enzymes, particularly cytochrome P450 enzymes, affecting metabolic pathways.
  • Modulate Cellular Processes: It influences cell signaling pathways and gene expression, potentially altering cellular metabolism and energy production.
  • Exhibit Antimicrobial Properties: Oxazole derivatives are known for their antibiotic efficiency, making this compound a candidate for further pharmacological exploration.

The synthesis of 4-(Chloromethyl)oxazole can be achieved through several methods:

  • Van Leusen Oxazole Synthesis: This method employs tosylmethyl isocyanide (TosMIC), aliphatic halides, and aldehydes, typically in ionic liquids.
  • Palladium-Catalyzed Reactions: Direct arylation and alkenylation processes are utilized to synthesize various oxazoles, including this compound.
  • Gold-Catalyzed Intermolecular Reactions: These reactions facilitate the synthesis of complex oxazoles, highlighting the compound's role in generating diverse structural variations.

4-(Chloromethyl)oxazole finds applications across various fields:

  • Organic Synthesis: It serves as a reactive scaffold for synthesizing more complex molecules, including pharmaceuticals and agrochemicals .
  • Corrosion Inhibition: Related compounds have demonstrated effectiveness in inhibiting corrosion in mild steel under acidic conditions.
  • Material Science: Its derivatives are explored for catalytic processes and material development due to their unique structural properties.

Studies on the interactions of 4-(Chloromethyl)oxazole reveal significant insights into its biochemical properties:

  • Enzyme Interactions: The compound interacts with metabolic enzymes, influencing their activity through covalent modification or inhibition.
  • Cellular Effects: Its impact on cellular metabolism and signaling pathways suggests potential therapeutic applications in modulating disease processes.

Several compounds share structural similarities with 4-(Chloromethyl)oxazole. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
4-(Chloromethyl)-2-methyloxazoleC5_5H6_6ClNO0.85
5-Methyl-4-(chloromethyl)oxazoleC5_5H6_6ClNO0.82
2-Bromomethyl oxazoleC4_4H4_4BrNO0.80

Uniqueness of 4-(Chloromethyl)oxazole

What sets 4-(Chloromethyl)oxazole apart from its analogs is primarily its specific chloromethyl substitution pattern that enhances its reactivity in nucleophilic substitution reactions. This unique feature allows it to serve as an effective building block for synthesizing diverse oxazoles with tailored biological activities .

XLogP3

0.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023

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